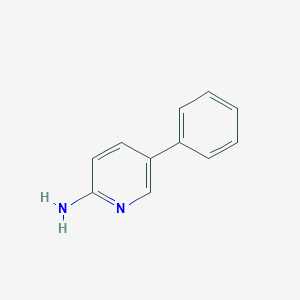

5-Phenyl-2-pyridinamine

Description

structure given in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-phenylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPVIBHQRYFYSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187061 | |

| Record name | 5-Phenyl-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Amino-5-phenylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029747 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33421-40-8 | |

| Record name | 5-Phenyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33421-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenyl-2-pyridinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033421408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Phenyl-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-phenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-5-PHENYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJY2E567LB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Amino-5-phenylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029747 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

136 - 137 °C | |

| Record name | 2-Amino-5-phenylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029747 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Introduction: Unveiling a Structurally Significant Heterocycle

An In-depth Technical Guide to 5-Phenyl-2-pyridinamine (CAS 33421-40-8)

This compound, also known as 2-amino-5-phenylpyridine, is a heterocyclic aromatic amine that holds a dual identity in the scientific landscape. On one hand, it is identified as a mutagenic compound formed during the pyrolysis of the amino acid phenylalanine, commonly found in cooked foods like broiled sardines.[1][2][3][4] This toxicological relevance, stemming from its structural similarity to carcinogenic aminobiphenyls, necessitates a thorough understanding of its properties and hazards.[2][4][5]

On the other hand, its phenylpyridine core represents a privileged scaffold in medicinal chemistry and materials science.[6][7] The unique electronic and steric arrangement of the phenyl and amino groups on the pyridine ring makes it a versatile building block for the synthesis of complex molecules with diverse biological activities, including kinase inhibitors and other targeted therapeutics.[8][9] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the core properties, synthesis, applications, and safety considerations of this important chemical entity.

Chemical Identity and Physicochemical Properties

Accurate identification is the cornerstone of any chemical study. This compound is cataloged under CAS Registry Number 33421-40-8.[1][10][11][12] Its fundamental properties are summarized below, providing a clear reference for experimental design and evaluation.

Molecular Structure and Identifiers

The structure consists of a pyridine ring substituted with a phenyl group at the 5-position and an amino group at the 2-position.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 33421-40-8 | [1][10][11][12] |

| IUPAC Name | 5-phenylpyridin-2-amine | [10][11] |

| Molecular Formula | C₁₁H₁₀N₂ | [1][10][11][12] |

| Molecular Weight | 170.21 g/mol | [1][10] |

| InChI Key | OAPVIBHQRYFYSE-UHFFFAOYSA-N | [10][11][12] |

| SMILES | C1=CC=C(C=C1)C2=CN=C(C=C2)N | [10] |

| Synonyms | 2-Amino-5-phenylpyridine, Phe-P-1 |[1][10][12] |

Physicochemical Data

The compound presents as a solid at room temperature, with solubility in organic solvents like DMSO and methanol.[1] Its physical characteristics are critical for handling, formulation, and reaction setup.

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Physical Form | Solid, Beige or Cream to Pale Yellow Crystalline Powder | [1][10][11] |

| Melting Point | 131 - 140 °C | [1][10][11] |

| Boiling Point | 324 °C (estimated) | [1] |

| Flash Point | 176 °C | [1] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |

| pKa | 6.32 ± 0.13 (Predicted) |[1] |

Spectral Analysis

Structural elucidation and purity assessment rely heavily on spectroscopic methods. The key spectral features of this compound are outlined below.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings. The protons on the pyridine ring will exhibit characteristic coupling patterns, while the phenyl protons will likely appear as a multiplet. The amine (-NH₂) protons will present as a broad singlet, which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will display 11 unique signals corresponding to each carbon atom in the asymmetric structure. The chemical shifts will differentiate the carbons of the pyridine ring from those of the phenyl ring.[10]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands. Key peaks include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic rings (around 1400-1600 cm⁻¹), and C-N stretching (around 1250-1350 cm⁻¹).

-

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry shows a prominent molecular ion peak (M⁺) at m/z = 170, corresponding to the molecular weight of the compound.[10] Common fragmentation patterns may involve the loss of HCN or other small molecules.

Synthesis and Purification

The synthesis of this compound can be approached through several routes. A common laboratory-scale method involves the amination of a pre-functionalized phenylpyridine, such as 2-chloro-5-phenylpyridine.[1] Another reported method involves starting from 2,5-pyridinediamine.[5] The choice of synthesis depends on the availability of starting materials, desired scale, and purity requirements.

Representative Synthesis Workflow: Amination of 2-Chloro-5-phenylpyridine

This protocol provides a general framework for the synthesis. The causality behind each step is explained to ensure a robust and reproducible outcome.

Caption: General workflow for synthesis of this compound.

Detailed Experimental Protocol

This protocol is a generalized representation based on literature procedures and should be adapted and optimized under appropriate laboratory safety protocols.[1]

-

Reaction Setup: Dissolve 2-chloro-5-phenylpyridine (1.0 eq) in a suitable anhydrous solvent, such as diethyl ether, in a high-pressure reaction vessel.

-

Rationale: Anhydrous conditions are crucial to prevent unwanted side reactions with water. The pressure vessel is necessary to contain the ammonia source at elevated temperatures.

-

-

Amination: Introduce the ammonia source (e.g., a solution of ammonia in an organic solvent or aqueous ammonia) in excess. Seal the vessel and heat to the required temperature (e.g., 150-200 °C) for several hours.

-

Rationale: This is a nucleophilic aromatic substitution reaction. High temperature and pressure are required to overcome the activation energy for the displacement of the chloride by the amine nucleophile.

-

-

Workup and Extraction: After cooling the reaction to room temperature, carefully vent the vessel. Quench the reaction mixture with water. Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent like diethyl ether.

-

Rationale: The workup separates the organic product from inorganic salts and unreacted water-soluble reagents. Multiple extractions ensure maximum recovery of the product.

-

-

Drying and Concentration: Combine the organic layers and wash with brine to remove residual water. Dry the solution over an anhydrous drying agent, such as sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Rationale: Complete removal of water is essential before solvent evaporation to prevent co-distillation and to obtain a dry crude product.

-

-

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system, such as methylcyclohexane or a mixture of chloroform and hexane.

-

Rationale: Recrystallization is a highly effective method for purifying solid organic compounds. The choice of solvent is critical; the compound should be soluble at high temperatures and sparingly soluble at low temperatures to allow for the formation of pure crystals upon cooling. The final product should be a beige or off-white crystalline solid.[1]

-

Applications in Research and Drug Development

The phenylpyridine scaffold is a cornerstone in modern medicinal chemistry.[7] The specific arrangement in this compound provides a vectorially defined platform for building more complex molecules with precise three-dimensional orientations, which is critical for selective binding to biological targets.

Its utility is demonstrated in the development of inhibitors for various enzyme classes, particularly kinases, which are pivotal in oncology and inflammation research.[8][9] The amino group at the 2-position serves as a key hydrogen-bonding donor and a convenient handle for further chemical modification, while the phenyl group at the 5-position can be tailored to occupy specific hydrophobic pockets in a target protein.

Caption: Role as a core scaffold in developing diverse therapeutic agents.

Examples of its application include:

-

CDK Inhibitors: Derivatives have been synthesized as dual inhibitors of cyclin-dependent kinases 6 and 9 (CDK6/9), which are targets in cancer therapy.[8]

-

Aurora Kinase Inhibitors: The N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffold, closely related to this core, has yielded potent inhibitors of Aurora A and B kinases.[9]

-

Androgen Receptor (AR) Antagonists: The aminopyridine structure is a key feature in the discovery of novel pure AR antagonists designed to combat resistance in prostate cancer treatment.[13]

Toxicology and Safety Profile

A critical aspect of this compound's profile is its toxicity. It is classified as hazardous, with specific warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[10][14][15]

Table 3: GHS Hazard Information

| Hazard Code | Statement | Class | Source(s) |

|---|---|---|---|

| H315 | Causes skin irritation | Skin Irrit. 2 | [10][15] |

| H319 | Causes serious eye irritation | Eye Irrit. 2A | [10][15] |

| H335 | May cause respiratory irritation | STOT SE 3 | [10][15] |

| H351 | Suspected of causing cancer | Carc. 2 |[10][15] |

The most significant concern is its classification as a suspected carcinogen.[10][15] This is supported by its known mutagenic activity in the Ames test and its identity as a pyrolysis product of phenylalanine.[1][5] Its structural relationship to other carcinogenic aromatic amines warrants handling it with stringent safety precautions.[2][4] Studies have investigated its metabolism, identifying hydroxylated derivatives such as 5-(4-hydroxyphenyl)-2-pyridinamine (4'-OH-PPA) as potential metabolites.[5]

Safe Handling and Storage

Given its hazard profile, all work with this compound must be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with side shields.[14]

-

Handling: Avoid generating dust. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. It should be kept in an inert atmosphere.[1][6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow it to enter the environment.[14]

Conclusion

This compound (CAS 33421-40-8) is a compound of significant scientific interest, bridging the fields of toxicology and medicinal chemistry. Its identity as a potentially carcinogenic food contaminant underscores the need for continued research into its metabolic pathways and long-term health effects. Simultaneously, its proven utility as a versatile chemical scaffold provides a rich platform for the design and synthesis of novel therapeutics. A comprehensive understanding of its chemical properties, synthesis, and safety profile, as detailed in this guide, is essential for any researcher or drug development professional working with this valuable yet hazardous molecule.

References

- PubChem. This compound.

- Arctom. 2-Amino-5-phenylpyridine | CAS NO. 33421-40-8. [Link]

- VDOC.PUB. Dictionary Of Food Compounds With Cd-rom: Additives, Flavors, And Ingredients. [Link]

- Stavenuiter, J. F., et al. (1985). Syntheses of this compound, a possibly carcinogenic pyrolysis product of phenylalanine, and some of its putative metabolites. Carcinogenesis, 6(1), 13–19. [Link]

- MDPI. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity. (2021). [Link]

- Human Metabolome Database. 2-Amino-5-phenylpyridine (HMDB0029747). [Link]

- Zhang, Y., et al. (2024). Discovery of 5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Journal of Medicinal Chemistry. [Link]

- ResearchGate. Discovery and SARs of 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. [Link]

- Fischer, P. M., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4369–4382. [Link]

Sources

- 1. 2-AMINO-5-PHENYLPYRIDINE | 33421-40-8 [chemicalbook.com]

- 2. arctomsci.com [arctomsci.com]

- 3. vdoc.pub [vdoc.pub]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Syntheses of this compound, a possibly carcinogenic pyrolysis product of phenylalanine, and some of its putative metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 33421-40-8|5-Phenylpyridin-2-amine|BLD Pharm [bldpharm.com]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | C11H10N2 | CID 105097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Amino-5-phenylpyridine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 12. CAS RN 33421-40-8 | Fisher Scientific [fishersci.com]

- 13. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. 2-AMINO-5-PHENYLPYRIDINE | 33421-40-8 [amp.chemicalbook.com]

The Synthesis of 5-Phenyl-2-pyridinamine from 2-chloro-5-phenylpyridine: An In-depth Technical Guide

Introduction: The Significance of 5-Phenyl-2-pyridinamine and the Synthetic Challenge

This compound is a valuable scaffold in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of a wide range of biologically active compounds and functional materials. The inherent challenge in synthesizing this molecule lies in the formation of the C-N bond at the 2-position of the pyridine ring, a task for which classical nucleophilic aromatic substitution (SNAr) reactions are often inefficient due to the relatively low reactivity of the C-Cl bond. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method to overcome this hurdle, enabling the efficient coupling of aryl halides with amines under relatively mild conditions.[1][2]

This in-depth technical guide provides a comprehensive overview of the synthesis of this compound from 2-chloro-5-phenylpyridine, with a core focus on the principles and practical application of the Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-proven experimental protocol, and discuss key reaction parameters and optimization strategies to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

The Cornerstone of Synthesis: Understanding the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine. The reaction typically involves a palladium precursor, a phosphine ligand, and a base. The catalytic cycle, a beautifully orchestrated sequence of elementary steps, is central to understanding and optimizing this transformation.

The Catalytic Cycle: A Mechanistic Blueprint

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through the following key steps:

-

Oxidative Addition: A low-valent palladium(0) species, generated in situ from a palladium(II) precatalyst, undergoes oxidative addition to the aryl chloride (2-chloro-5-phenylpyridine). This is often the rate-limiting step, particularly for less reactive aryl chlorides.[3]

-

Amine Coordination and Deprotonation: The amine nucleophile (in this case, an ammonia surrogate or ammonia itself) coordinates to the resulting palladium(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination of the desired product, this compound, from the palladium-amido complex. This step regenerates the active palladium(0) catalyst, allowing the cycle to continue.[2]

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to hydrodehalogenation of the starting material.[2]

Diagram: The Catalytic Cycle of the Buchwald-Hartwig Amination

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

A Field-Proven Protocol for the Synthesis of this compound

The following protocol provides a robust starting point for the synthesis of this compound. It is crucial to note that optimization of reaction conditions may be necessary depending on the specific batch of reagents and equipment used.

Experimental Workflow

Diagram: Experimental Workflow for the Synthesis of this compound

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.

Detailed Step-by-Step Methodology

Materials:

-

2-chloro-5-phenylpyridine

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 palladacycle)

-

Bulky phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)

-

Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu))

-

Ammonia source (e.g., aqueous ammonia, or an ammonia surrogate like benzophenone imine followed by hydrolysis)[4][5]

-

Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

-

Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen), and purification supplies.

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-chloro-5-phenylpyridine (1.0 equiv), the palladium precatalyst (1-5 mol%), and the phosphine ligand (1.2-6 mol%).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. Oxygen can deactivate the palladium catalyst.[3]

-

Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.5-2.0 equiv.).

-

Solvent and Ammonia Source: Add the anhydrous, degassed solvent (to achieve a concentration of approximately 0.1-0.2 M). If using aqueous ammonia, add it at this stage. If using an ammonia surrogate, it can be added along with the other solid reagents.

-

Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. The optimal temperature will depend on the chosen catalyst system and solvent.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

Causality Behind Experimental Choices: A Deeper Dive

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of each reaction component. Here, we explore the rationale behind these choices.

-

Palladium Precatalyst: While Pd(OAc)₂ can be used, palladium precatalysts such as Pd₂(dba)₃ or palladacycles (e.g., G3 and G4 precatalysts) are often preferred.[3][6] These precatalysts tend to form the active Pd(0) species more cleanly and efficiently, leading to more reproducible results and higher yields.

-

Ligand Selection: The choice of ligand is paramount for the successful amination of less reactive aryl chlorides. Bulky, electron-rich phosphine ligands are essential to facilitate the challenging oxidative addition step and promote the desired reductive elimination.[3] Ligands such as XPhos, RuPhos, and BrettPhos have demonstrated excellent performance in the amination of chloropyridines. The steric bulk of these ligands also helps to prevent catalyst dimerization and deactivation.

-

The Role of the Base: A strong, non-nucleophilic base is required to deprotonate the coordinated amine without competing as a nucleophile. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[3] For substrates that are sensitive to strong bases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may necessitate higher reaction temperatures or a more active catalyst system.[6]

-

Solvent Considerations: The solvent must be anhydrous and degassed to prevent catalyst deactivation. Toluene and 1,4-dioxane are commonly used solvents due to their ability to dissolve the reactants and their relatively high boiling points, which allow for the necessary reaction temperatures.[3][6] It is crucial to avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[6]

-

Ammonia Source: The direct use of ammonia gas can be challenging due to its volatility. Aqueous ammonia is a more convenient alternative, and recent ligand developments have enabled its use with high selectivity.[4][5] Ammonia surrogates, such as benzophenone imine, can also be employed, followed by a subsequent hydrolysis step to reveal the primary amine.

Quantitative Data and Optimization

The yield and purity of this compound are highly dependent on the specific reaction conditions. The following table summarizes typical ranges for key parameters and their impact on the reaction outcome.

| Parameter | Typical Range | Impact on Reaction | References |

| Catalyst Loading | 1 - 5 mol% | Higher loading can improve conversion for challenging substrates but increases cost. | [3] |

| Ligand-to-Palladium Ratio | 1:1 to 2:1 | A slight excess of ligand can stabilize the catalyst and improve performance. | |

| Base Equivalents | 1.5 - 2.0 equiv. | A stoichiometric excess is necessary to drive the reaction to completion. | |

| Temperature | 80 - 120 °C | Higher temperatures are often required for the activation of C-Cl bonds. | [3] |

| Reaction Time | 4 - 24 hours | Dependent on the reactivity of the substrate and the efficiency of the catalyst system. | |

| Expected Yield | 60 - 95% | Highly dependent on the optimization of all reaction parameters. | [7] |

Optimization Strategies:

-

Ligand Screening: If initial yields are low, screening a panel of bulky phosphine ligands is a primary optimization step.

-

Base and Solvent Screening: For base-sensitive substrates, a screen of weaker bases (K₃PO₄, Cs₂CO₃) and more polar solvents may be beneficial.[3]

-

Temperature Titration: Carefully increasing the reaction temperature can improve the rate of oxidative addition, but excessive heat can lead to catalyst decomposition.

Conclusion: A Powerful Tool for Amine Synthesis

The Buchwald-Hartwig amination provides a robust and reliable method for the synthesis of this compound from 2-chloro-5-phenylpyridine. By understanding the underlying mechanism and the critical role of each reaction component, researchers can effectively troubleshoot and optimize this transformation to achieve high yields of the desired product. The detailed protocol and discussion provided in this guide serve as a valuable resource for scientists and professionals in the field of drug discovery and development, enabling the efficient synthesis of this important molecular building block.

References

- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.

- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health.

- Condition Optimization for Buchwald-Hartwig Reactions. YouTube.

- Buchwald–Hartwig amination. Wikipedia.

- The Role of the Base in Buchwald-Hartwig Amination. ResearchGate.

- Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight.

- Buchwald–Hartwig amination. Wikipedia.

- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. National Institutes of Health.

- Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI.

- Buchwald-Hartwig amination in the presence of ammonia. Reddit.

- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate.

- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Multi-Step Synthesis of 5-Phenyl-2-pyridinamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the multi-step synthesis of 5-Phenyl-2-pyridinamine, a heterocyclic aromatic amine with significant interest in medicinal chemistry and materials science. This document is designed to offer not just a set of instructions, but a deeper understanding of the synthetic strategy, the rationale behind procedural choices, and the practical aspects of the synthesis, characterization, and purification of the target molecule.

Introduction: The Significance of this compound

This compound, also known as 2-amino-5-phenylpyridine, is a valuable building block in the development of novel therapeutics and functional materials. Its structure, featuring a phenyl group appended to a 2-aminopyridine core, imparts unique electronic and steric properties that are leveraged in the design of molecules with specific biological activities or material characteristics. The aminopyridine moiety can act as a versatile handle for further functionalization, making it a key intermediate in the synthesis of more complex molecular architectures.

Strategic Approach: Retrosynthetic Analysis

A retrosynthetic analysis of this compound suggests that a disconnection at the carbon-carbon bond between the pyridine and phenyl rings is the most logical approach. This leads to a halopyridine and a phenyl-organometallic reagent as the key synthons. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of such biaryl linkages, offering high yields, excellent functional group tolerance, and relatively mild reaction conditions.

Caption: Retrosynthetic analysis of this compound.

The Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The most efficient and widely adopted synthetic route to this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 5-halo-2-aminopyridine with phenylboronic acid. This reaction forms the core of our synthetic strategy.

Reaction Scheme

Caption: Suzuki-Miyaura synthesis of this compound.

Causality Behind Experimental Choices

-

Palladium Catalyst: The choice of the palladium catalyst is crucial for the success of the reaction. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and effective catalyst for this transformation.[1] The phosphine ligands stabilize the palladium(0) active species and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. For more challenging substrates, other catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos) or N-heterocyclic carbene (NHC) ligands, may offer improved yields and reaction rates.[2]

-

Base: A base is essential for the transmetalation step of the Suzuki-Miyaura coupling.[3][4] It activates the organoboron species by forming a more nucleophilic boronate complex, which then readily transfers its organic group to the palladium center.[5] Common bases for this reaction include potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄). The choice of base can influence the reaction rate and yield, and potassium phosphate is often favored for its ability to promote the reaction with heteroaryl halides.[1]

-

Solvent: A mixture of an organic solvent and water is typically used for the Suzuki-Miyaura coupling. 1,4-Dioxane is a common organic solvent that can dissolve both the organic reactants and the palladium catalyst. The presence of water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. A typical solvent ratio is 4:1 dioxane to water.[1][6]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of similar substrates.[1][6]

Materials:

-

5-Bromo-2-aminopyridine (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium phosphate (K₃PO₄) (2.5 eq)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-2-aminopyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale of the pyridine, use 4 mL of 1,4-dioxane and 1 mL of water).

-

Reaction: Stir the reaction mixture at 85-95 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[6]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent to afford the pure this compound.[7][8]

The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the 5-bromo-2-aminopyridine (Ar-X) to form a Pd(II) intermediate.[9]

-

Transmetalation: The phenyl group from the activated phenylboronic acid (Ar'-B(OR)₂) is transferred to the palladium center, displacing the halide.[3]

-

Reductive Elimination: The two organic groups (Ar and Ar') on the palladium center couple and are eliminated as the final product, this compound (Ar-Ar'), regenerating the Pd(0) catalyst.[9]

Characterization of this compound

Thorough characterization of the synthesized product is essential to confirm its identity and purity.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the pyridine and phenyl rings will appear in the range of δ 7.0-8.5 ppm. The amine protons (-NH₂) will typically appear as a broad singlet. |

| ¹³C NMR | Signals corresponding to the carbon atoms of the pyridine and phenyl rings will be observed in the aromatic region (δ 110-160 ppm).[10] |

| Mass Spec. | The molecular ion peak corresponding to the molecular weight of this compound (170.21 g/mol ) should be observed.[11] |

| IR Spec. | Characteristic peaks for N-H stretching of the primary amine, C-H stretching of the aromatic rings, and C=C and C=N stretching of the aromatic systems will be present. |

Physical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₀N₂[11] |

| Molecular Weight | 170.21 g/mol [11] |

| Appearance | Solid[11] |

| Melting Point | 136 - 137 °C[11] |

Purification

For achieving high purity, which is often required for pharmaceutical applications, recrystallization is a highly effective method.[7][8] The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, while the impurities remain soluble at all temperatures. Common solvents for recrystallization of aromatic amines include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

Conclusion

The multi-step synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction is a robust and reliable method for obtaining this valuable building block. By understanding the underlying principles of the reaction mechanism and the rationale behind the choice of reagents and conditions, researchers can effectively and efficiently synthesize this compound for a wide range of applications in drug discovery and materials science. This guide provides the necessary technical details and insights to facilitate the successful synthesis and purification of this compound in a laboratory setting.

References

- Suzuki-Miyaura (hetero-)

- Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. [Link]

- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). [Link]

- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. [Link]

- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B. [Link]

- Site-selective Suzuki-Miyaura coupling of heteroaryl halides - understanding the trends for pharmaceutically important classes - PubMed. [Link]

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. [Link]

- Suzuki reaction - Wikipedia. [Link]

- Suzuki Coupling - Organic Chemistry Portal. [Link]

- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform

- Direct comparison of homogeneous and heterogeneous palladium(II)

- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society. [Link]

- Recrystallization and Crystalliz

- Principles of the Suzuki Coupling Reaction - Encyclopedia.pub. [Link]

- Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

- This compound | C11H10N2 | CID 105097 - PubChem. [Link]

- Purification by Recrystalliz

- Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin - Rose-Hulman. [Link]

- How to Purify an organic compound via recrystallization or reprecipitation?

- Basic 1H- and 13C-NMR Spectroscopy. [Link]

- (PDF)

- Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. [Link]

- Synthesis and Characterization of Preacinetobactin and 5-Phenyl Preacinetobactin - PubMed. [Link]

- 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.

- Synthesis, Spectroscopic and Antibacterial Studies of N(2-amino phenyl)-N-((pyridine-2-yl)methyl)Benzene-1,2-Diamine Complexes. [Link]

- Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed. [Link]

- Synthesis and characterization of porphyrin sensitizers with various electron-don

- 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles - NIH. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound | C11H10N2 | CID 105097 - PubChem [pubchem.ncbi.nlm.nih.gov]

Crystal Structure Analysis of 5-Phenyl-2-pyridinamine: A Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide

This guide provides a comprehensive, field-proven framework for the synthesis, crystallization, and detailed structural elucidation of 5-phenyl-2-pyridinamine. As a key structural motif in numerous pharmacologically active compounds, a deep understanding of its solid-state properties is a prerequisite for rational drug design and the development of novel therapeutics. This document moves beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a robust and reproducible analytical workflow.

Strategic Importance of this compound

The this compound scaffold is a privileged structure in medicinal chemistry. Its derivatives are integral to a wide array of biologically active molecules, including potent inhibitors for various kinases.[1][2][3] The pyrimidine and pyridine rings are often employed by medicinal chemists as bioisosteres for phenyl groups, capable of forming crucial hydrogen bonds and modulating pharmacokinetic properties.[4] A definitive analysis of its three-dimensional structure and intermolecular interactions in the crystalline state provides the foundational data for structure-activity relationship (SAR) studies, computational modeling, and the strategic design of next-generation drug candidates with enhanced efficacy and specificity.

Synthesis and High-Purity Crystallization

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material, followed by meticulous crystallization to obtain single crystals suitable for diffraction studies.

Synthesis via Suzuki-Miyaura Cross-Coupling

The formation of the C-C bond between the phenyl and pyridine rings is efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely favored for its tolerance of a broad range of functional groups and generally high yields.[5][6]

Experimental Protocol:

-

Reactant Charging: To a flame-dried Schlenk flask under an inert nitrogen atmosphere, add 2-amino-5-bromopyridine (1.0 eq.), phenylboronic acid (1.2 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.).

-

Solvent Addition: Introduce a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio). The aqueous component is crucial for dissolving the inorganic base.

-

Reaction Execution: Heat the mixture to reflux (85-95 °C) for 12-18 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

-

Product Isolation: After cooling to room temperature, dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield this compound as a pure solid.[7]

Single Crystal Growth: The Slow Evaporation Method

The quality of the final crystal structure is directly dependent on the quality of the single crystal used for data collection. Slow evaporation is a reliable method for producing large, well-ordered crystals.

Experimental Protocol:

-

Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., methanol or ethanol) in a clean vial. Gentle warming can aid dissolution.

-

Controlled Evaporation: Cover the vial with a cap, perforated with a few small holes using a needle. This restricts the rate of solvent evaporation.

-

Incubation: Place the vial in a vibration-free environment at a constant, ambient temperature.

-

Crystal Harvesting: Over several days, as the solvent slowly evaporates, crystals will form. Carefully select a well-formed, transparent crystal with sharp edges for X-ray analysis.

Figure 1: Comprehensive workflow from synthesis to final analysis.

Definitive Structure Elucidation by Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides unambiguous proof of structure by mapping the precise coordinates of each atom in the crystal lattice.[8]

Data Collection and Refinement

A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen gas (typically to 100-120 K) to minimize thermal vibrations. Data is collected using a modern diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation).[9] The resulting diffraction pattern is indexed, integrated, and corrected for absorption. The structure is then solved and refined using established software packages (e.g., SHELX).[10]

Table 1: Representative Crystallographic Data for this compound (Note: These are typical, illustrative values for a molecule of this type.)

| Parameter | Value | Significance |

| Chemical Formula | C₁₁H₁₀N₂ | Confirms the elemental composition of the molecule. |

| Formula Weight | 170.21 g/mol | Derived from the chemical formula.[11] |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| a, b, c (Å) | a = 5.88, b = 10.44, c = 14.31 | Unit cell dimensions. |

| α, γ (°) | 90° | Angles of the unit cell. |

| β (°) | 98.5° | Angle of the unit cell for the monoclinic system. |

| Volume (ų) | 870.5 | The volume of a single unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| R₁ [I>2σ(I)] | < 0.05 | A key indicator of the quality of the structural refinement. |

Molecular Structure and Intermolecular Interactions

The analysis reveals that the molecule is nearly planar, a feature that facilitates π-π stacking interactions. The most significant feature in the crystal packing is the formation of centrosymmetric dimers via strong N-H···N hydrogen bonds. The amine group of one molecule donates a hydrogen to the pyridine nitrogen of a neighboring molecule.[12] These non-covalent interactions are the primary drivers of the supramolecular assembly.[13][14]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery of 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent I Kur Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound | C11H10N2 | CID 105097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. repository.ias.ac.in [repository.ias.ac.in]

- 14. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Phenyl-2-pyridinamine

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 5-Phenyl-2-pyridinamine, a key heterocyclic building block in medicinal chemistry and materials science. By examining the interplay of substituent electronic effects and spin-spin coupling, we will deconstruct the spectral data to achieve full peak assignment. This document is intended for researchers, scientists, and drug development professionals who rely on NMR for routine characterization and structural verification. We will detail the causality behind the observed chemical shifts, provide a trustworthy, field-proven protocol for data acquisition, and ground all interpretations in established spectroscopic principles.

The Molecule: Structure and Electronic Landscape

To interpret the NMR spectra of this compound (C₁₁H₁₀N₂), it is crucial to first understand its structure and the electronic influence of its substituents on the pyridine core. The molecule consists of a pyridine ring substituted with an amino (-NH₂) group at the C2 position and a phenyl (-C₆H₅) group at the C5 position.

The amino group is a powerful electron-donating group (EDG) through resonance, increasing the electron density primarily at the ortho (C3) and para (C6) positions. Conversely, the phenyl group acts as a weak electron-withdrawing group and exerts significant anisotropic effects. The nitrogen atom within the pyridine ring is inherently electron-withdrawing, causing a general downfield shift of ring protons and carbons compared to benzene. The synergy of these effects creates a unique electronic environment for each nucleus, which is directly reflected in the NMR chemical shifts.

Caption: Standardized workflow for NMR sample preparation and data acquisition.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and allow for its unambiguous structural confirmation. The chemical shifts and coupling patterns are a direct reflection of the molecule's electronic structure, governed by the interplay between the electron-donating amino group, the phenyl substituent, and the inherent properties of the pyridine ring. By following a rigorous experimental protocol and applying fundamental principles of spectral interpretation, NMR spectroscopy serves as a robust and reliable tool for the characterization of this and related heterocyclic compounds, ensuring the scientific integrity of research and development efforts.

References

- Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. (2006). Spectroscopy Letters, 9(8).

- Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. (1976). MARCEL DEKKER, INC.

- NMR Sample Preparation.

- Small molecule NMR sample preparation. (2023). Georgia Institute of Technology.

- Sample Preparation.

- NMR Sample Prepar

- Electronic Supplementary Information for Continuous solid solutions constructed from two isostructural octahedron-based molecular sieves. Royal Society of Chemistry.

- NMR Sample Prepar

- Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. (2001). Molecules, 6(1), 57-64.

- Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. Royal Society of Chemistry.

- Supplementary Information for deoxygenation of amine N-oxides. Royal Society of Chemistry.

- Supplementary Information for Microwave-assisted catalyst- and solvent-free synthesis of ethyl 2-oxo-4-aryl-1,2,3,4-tetrahydropyrimidine-5-carboxyl

- Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). Inorganic Chemistry, 61(34), 13437-13451.

- Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). Molecules, 27(5), 1591.

- 1H, 13C and 15N NMR assignments of phenazopyridine derivatives. (2012). Magnetic Resonance in Chemistry, 50(9), 632-637.

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 5-Phenyl-2-pyridinamine

Abstract

5-Phenyl-2-pyridinamine (also known as 2-amino-5-phenylpyridine) is a heterocyclic aromatic amine with a structural resemblance to aminobiphenyls, a class of compounds with known biological activity.[1] Its synthesis and characterization are crucial for various research applications, including drug development and materials science. This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used to elucidate and verify the structure of this compound. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals seeking to understand the causal relationships behind experimental choices and to implement self-validating analytical protocols.

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C₁₁H₁₀N₂, is a solid compound with a melting point of 132-137°C.[2] Its structure, featuring a phenyl group attached to a 2-aminopyridine scaffold, makes it an interesting candidate for various chemical and biological studies. The presence of both a pyridine ring and an amino group imparts specific chemical properties that can be precisely probed using a suite of spectroscopic methods. Accurate characterization is the bedrock of any subsequent research, ensuring the identity and purity of the compound.

Below is a diagram illustrating the chemical structure of this compound, which will be the focus of our spectroscopic analysis.

Caption: General workflow for spectroscopic characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one in this compound, exhibit characteristic absorption bands.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol.

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

Expected UV-Vis Spectral Data: The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of π → π* and n → π* transitions within the phenyl and pyridine rings. [3][4][5]The exact λ_max values can be influenced by the solvent polarity.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides the exact molecular weight of the compound and information about its fragmentation pattern, which can further aid in structural elucidation.

Experimental Protocol:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC or LC.

-

Ionization: The molecules are ionized, typically using Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured.

Expected Mass Spectral Data:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 170, corresponding to the molecular weight of this compound (C₁₁H₁₀N₂). [2]* Fragment Ions: Characteristic fragments may be observed, providing clues about the molecule's structure. For example, loss of a hydrogen atom or fragments from the pyridine or phenyl ring.

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic characterization of this compound requires a synergistic approach, integrating data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system for confirming the identity and purity of the compound. The protocols and expected data presented in this guide offer a robust framework for researchers in the field, ensuring the scientific integrity of their work.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- The Royal Society of Chemistry. (n.d.). Supplementary Information for General.

- MDPI. (2022). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159).

- Google Patents. (n.d.). CN102276526B - Synthesis method of 2-amino pyridine compounds.

- ResearchGate. (n.d.). Normalized UV-Vis spectra of 5a-5d in pyridine.

- The Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.

- The Royal Society of Chemistry. (n.d.). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- The Royal Society of Chemistry. (n.d.). IR photofragmentation of the phenyl cation: spectroscopy and fragmentation pathways.

- ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents.

- ResearchGate. (n.d.). UV-vis and emission spectra of the five synthesised complex. Excitation in the MLCT area.

- PubMed Central. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”.

- YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring.

- Eastern Illinois University Scholars @ EIU. (n.d.). The Synthesis and Characterization of Novel 5,6-disubstituted 1,10-phenanthrolines.

- NIST WebBook. (n.d.). Pyridine, 2-phenyl-.

- DTIC. (n.d.). THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS.

- ResearchGate. (n.d.). UV/vis spectra of PPy and its derivatives (PPy-1, PPy-2, PPy-3, PPy-4 and PPy-5).

- ChemRxiv. (n.d.). Xinyi Wu, Haritha Krishna Sudhakar, Lisa J. Alcock, Yu Heng Lau**.

- NIST WebBook. (n.d.). Pyridine, 2-phenyl-.

Sources

A Technical Guide to Determining the Organic Solvent Solubility of 5-Phenyl-2-pyridinamine for Pharmaceutical Research

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that influences every stage of the drug development lifecycle, from synthesis and purification to formulation and bioavailability. 5-Phenyl-2-pyridinamine (CAS: 33421-40-8), a heterocyclic aromatic amine, presents a unique solubility profile due to its combination of a polar pyridinamine head and a nonpolar phenyl tail. This guide provides a comprehensive framework for researchers and drug development professionals to accurately determine the solubility of this compound in various organic solvents. We present a detailed, first-principles approach grounded in the universally accepted shake-flask method, coupled with modern analytical quantification. This document outlines the theoretical underpinnings of solubility, provides a robust, step-by-step experimental protocol, and discusses the interpretation of the resulting data, enabling scientists to generate reliable and reproducible solubility profiles essential for process chemistry and formulation science.

Introduction to this compound

This compound, also known as 2-amino-5-phenylpyridine, is a solid crystalline compound with the molecular formula C₁₁H₁₀N₂ and a molecular weight of 170.21 g/mol .[1] Its structure, featuring a phenyl group attached to a 2-aminopyridine core, makes it a subject of interest in medicinal chemistry and materials science. The compound is characterized by a melting point in the range of 132-137 °C.[1][2]

Understanding its solubility is paramount for several reasons:

-

Process Chemistry: Optimizing reaction conditions, selecting appropriate solvents for crystallization and purification, and maximizing yield.

-

Formulation Development: Low aqueous solubility can hinder bioavailability, making solvent selection for formulation critical.[3][4] Determining its solubility in various organic solvents is the first step toward developing suitable delivery systems.

-

Analytical Chemistry: Preparing stock solutions for various assays and ensuring the compound remains in solution during analysis.

This guide will provide the necessary protocols to systematically evaluate the solubility of this compound, moving beyond qualitative descriptions like "slightly soluble" to generate quantitative, actionable data.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is the maximum concentration of the solute that can be dissolved in a solvent at a specific temperature to form a saturated solution at equilibrium. This process is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent.

-

Molecular Structure: this compound possesses both a nonpolar aromatic phenyl ring and a polar 2-aminopyridine ring. The nitrogen atoms in the pyridine ring and the primary amine group can act as hydrogen bond acceptors and donors, respectively.

-

Solvent Interaction:

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with the aminopyridine moiety, promoting solubility.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): These can interact via dipole-dipole forces. DMSO is often a good solvent for such compounds.[5]

-

Nonpolar Solvents (e.g., Toluene, Hexane): These will primarily interact with the nonpolar phenyl ring through van der Waals forces. Solubility is expected to be lower in these solvents compared to polar alternatives.

-

A systematic study across a spectrum of solvents with varying polarities is essential to fully characterize the compound's solubility profile.

The Gold Standard: Isothermal Shake-Flask Method

The most reliable method for determining thermodynamic equilibrium solubility is the shake-flask method.[6] This technique involves adding an excess of the solid compound to the solvent and agitating the mixture at a constant temperature until equilibrium is achieved. This ensures the solvent is fully saturated with the solute. Its reliability stems from allowing sufficient time for the dissolution process to reach a true thermodynamic equilibrium.[7]

The core principles of this method are:

-

Mass Excess: An excess of solid this compound must be present to ensure saturation is reached and maintained.

-

Isothermal Conditions: Temperature must be precisely controlled, as solubility is highly temperature-dependent.[7] Experiments are often conducted at standard room temperature (25 °C) and physiological temperature (37 °C).[8]

-

Equilibrium: Adequate time and agitation are required to reach equilibrium. For many compounds, 24 to 72 hours is sufficient, but this should be experimentally verified.[3][7]

-

Phase Separation: The undissolved solid must be completely removed from the saturated solution without altering the equilibrium (e.g., by causing precipitation). This is typically achieved through centrifugation or filtration.[9]

-

Accurate Quantification: The concentration of the dissolved compound in the clear, saturated filtrate must be determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[9]

Experimental Protocol: Solubility Determination via Shake-Flask and HPLC

This protocol provides a self-validating workflow for determining the solubility of this compound in a chosen organic solvent.

Materials and Equipment

-

Solute: this compound (purity > 98%)

-

Solvents: HPLC-grade organic solvents (e.g., Ethanol, Acetonitrile, Ethyl Acetate, Toluene, DMSO)

-

Equipment:

-

Analytical balance

-

Glass vials (e.g., 4 mL or 8 mL) with screw caps

-

Orbital shaker with temperature control or a thermostatted water bath

-

Centrifuge

-

Syringes (glass or polypropylene)

-

Syringe filters (0.22 µm or 0.45 µm, ensure compatibility with the solvent)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

-

Step-by-Step Methodology

Step 1: Preparation of Calibration Standards

-

Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, like DMSO or a mobile phase component) to prepare a concentrated stock solution (e.g., 1 mg/mL).

-

Perform a serial dilution of the stock solution to create a series of at least five calibration standards of known concentrations.

-

Analyze these standards by HPLC to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (r²) > 0.999.

Step 2: Sample Preparation (The Shake-Flask Procedure)

-

Add an excess amount of solid this compound to a pre-weighed vial. An amount that is visually in excess is sufficient (e.g., ~10-20 mg).

-

Record the exact mass of the compound added.

-

Add a known volume of the desired organic solvent to the vial (e.g., 2 mL).

-

Securely cap the vials to prevent solvent evaporation.

Step 3: Equilibration

-

Place the vials in an orbital shaker or water bath set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the vials at a constant speed for a predetermined period (a 24-hour period is a good starting point).[3] To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration does not change between time points.

Step 4: Phase Separation

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean HPLC vial. This step is critical to remove all undissolved microcrystals.

-

Causality Check: Filtration is preferred over centrifugation alone as it provides a more reliable separation of fine particulates that may not pellet effectively.[4]

-

Step 5: Analytical Quantification

-

Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of your calibration curve. The dilution factor must be recorded accurately.

-

Inject the diluted sample into the HPLC system.

-

Determine the peak area corresponding to this compound.

-

Use the calibration curve to calculate the concentration of the compound in the diluted sample.

-

Apply the dilution factor to determine the final concentration in the saturated solution. This is the solubility value.

Workflow Visualization

The following diagram illustrates the complete experimental workflow for determining solubility.

Sources

- 1. This compound | C11H10N2 | CID 105097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-AMINO-5-PHENYLPYRIDINE | 33421-40-8 [chemicalbook.com]

- 3. enamine.net [enamine.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. medchemexpress.com [medchemexpress.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. solubility experimental methods.pptx [slideshare.net]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide to the Melting Point of 5-Phenyl-2-pyridinamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the melting point of 5-Phenyl-2-pyridinamine, a crucial physicochemical property for its identification, purity assessment, and application in research and development. This document moves beyond a simple statement of the melting point to delve into the methodologies for its accurate determination, the factors influencing its value, and the scientific principles underpinning these observations.

Introduction to this compound

This compound, also known as 2-Amino-5-phenylpyridine, is a heterocyclic aromatic amine. Its structure, consisting of a pyridine ring substituted with an amino group and a phenyl group, makes it a valuable building block in medicinal chemistry and materials science. Accurate characterization of its physical properties, such as the melting point, is fundamental for its synthesis, purification, and formulation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂ | PubChem |

| Molecular Weight | 170.21 g/mol | PubChem |

| CAS Number | 33421-40-8 | PubChem |

| Appearance | Cream to pale yellow crystals or powder | Thermo Fisher Scientific |

| Solubility | Slightly soluble in DMSO and Methanol | ChemicalBook |

The Significance of the Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state at atmospheric pressure. For a pure substance, this transition occurs over a narrow temperature range, often referred to as a "sharp" melting point. The melting point is a critical parameter for several reasons:

-

Identification: The melting point is a characteristic physical constant of a pure compound, and can be used for its identification.

-

Purity Assessment: The presence of impurities typically causes a depression and broadening of the melting point range. This phenomenon, known as melting point depression, is a valuable indicator of a substance's purity.[1][2]

-

Polymorph Characterization: Different crystalline forms (polymorphs) of a compound can exhibit different melting points.[3][4] Characterizing the melting point is therefore essential in polymorph screening and control.

Reported Melting Point Values for this compound

A review of the scientific literature and commercial supplier data reveals a range of reported melting points for this compound. This variation can be attributed to differences in sample purity and the analytical method used for determination.

Table 2: Reported Melting Points of this compound

| Melting Point (°C) | Source | Notes |

| 136 - 137 | PubChem | Experimental value. |

| 131.0 - 140.0 | Thermo Fisher Scientific | Specification for a 97% purity product. |

| 132 | ChemicalBook | |

| 133 - 135 | ChemicalBook | Reported in the literature (Chem. Ber., 91, 247 (1958)). |

| 205 | ChemicalBook | After recrystallization with methylcyclohexane and grinding with chloroform. |

The significantly higher melting point of 205 °C reported after a specific purification procedure underscores the profound impact of purity and potentially the isolation of a different polymorphic form on this physical property.

Methodologies for Melting Point Determination